2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione
Overview
Description
2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitroaniline with a suitable alkylating agent to introduce the propyl group. This is followed by a cyclization reaction to form the isoindole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-{3-[(4-aminophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoindole ring structure allows the compound to bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-aminophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione
- 2-{3-[(4-methylphenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[3-(4-Nitroanilino)propyl]isoindole-1,3-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can undergo various transformations, making the compound versatile for different applications. Additionally, the isoindole ring structure provides a stable framework that can interact with various biological targets, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[3-(4-nitroanilino)propyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16-14-4-1-2-5-15(14)17(22)19(16)11-3-10-18-12-6-8-13(9-7-12)20(23)24/h1-2,4-9,18H,3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECRWWGEVYCNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCNC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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